
1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” is a complex organic compound that belongs to the class of dihydroagarofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” typically involves multiple steps, including esterification, acetylation, and benzoylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” has various scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” include other dihydroagarofurans with different substituents. These compounds may share similar chemical properties and biological activities.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C35H42O14 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C35H42O14/c1-18(2)29(39)47-25-24-26(38)35(49-32(24,5)6)33(7,42)16-23(45-19(3)36)27(46-20(4)37)34(35,17-44-31(41)22-14-11-15-43-22)28(25)48-30(40)21-12-9-8-10-13-21/h8-15,18,23-28,38,42H,16-17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
InChI Key |
QYVOMKOLKLKPGK-AYXGDJHISA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]2C([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@@H]1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |
Canonical SMILES |
CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
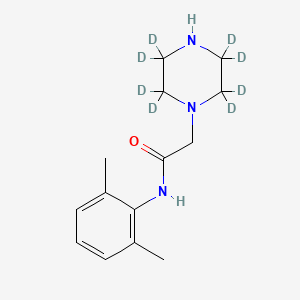

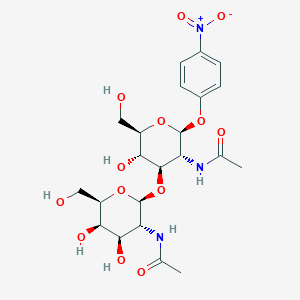


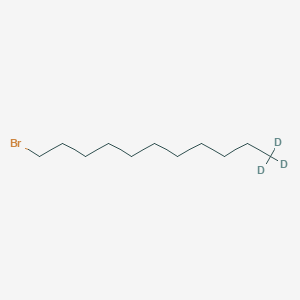
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
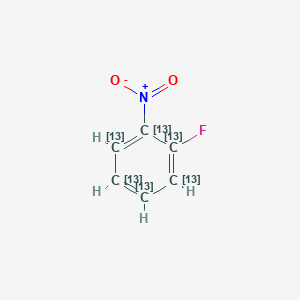
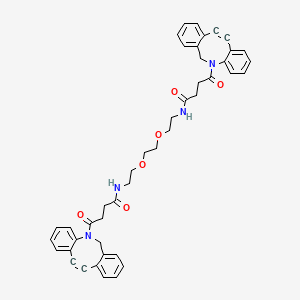
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
